molecular formula C20H25N5O6S B1679213 Pelitrexol CAS No. 446022-33-9

Pelitrexol

カタログ番号 B1679213
CAS番号: 446022-33-9
分子量: 463.5 g/mol
InChIキー: QXOPTIPQEVJERB-JQWIXIFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pelitrexol, also known as AG2037, is a small molecule that has been used in trials studying the treatment of unspecified adult solid tumors . It belongs to the class of organic compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

An efficient chemoenzymatic process has been described for the synthesis of Pelitrexol . The remoteness of this molecule’s stereocenter in the tetrahydropterin moiety from the terminal carbonyl group provided a significant challenge in synthesis .


Molecular Structure Analysis

The molecular formula of Pelitrexol is C20H25N5O6S . Its average weight is 463.51 and its monoisotopic mass is 463.152554719 .


Chemical Reactions Analysis

Pelitrexol is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a purine biosynthetic enzyme . It also inhibits mTORC1 by reducing GTP-bound Rheb level, a mTORC1 obligate activator .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pelitrexol include a density of 1.6±0.1 g/cm3, a molar refractivity of 113.9±0.5 cm3, and a polar surface area of 211 Å2 . It also has a molar volume of 281.7±7.0 cm3 .

科学的研究の応用

Pelitrexol: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment: Pelitrexol has been used in clinical trials for the treatment of unspecified adult solid tumors . As a novel GARFT inhibitor , it targets the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is involved in the de novo purine synthesis pathway, a critical pathway for DNA synthesis and repair in rapidly dividing cells such as cancer cells .

Synthesis Challenges: The chemical synthesis of Pelitrexol presents significant challenges due to the remoteness of its stereocenter in the tetrahydropterin moiety from the terminal carbonyl group. An efficient chemoenzymatic process has been developed to overcome these challenges, highlighting the compound’s complex structure and the innovative approaches required for its production .

Digestive System Disorders: Pelitrexol’s role as a GART inhibitor also extends to potential applications in treating digestive system disorders. While specific studies are not detailed in the search results, its mechanism of action suggests it could be explored for conditions where rapid cell division is a factor .

Respiratory Diseases: Similarly, respiratory diseases that involve rapid cellular turnover or abnormal cell proliferation may be potential targets for Pelitrexol-based therapies. Its inhibitory effects on purine synthesis could provide a novel approach to managing such conditions .

Mechanism of Action: Understanding Pelitrexol’s mechanism of action is crucial for its application in various therapeutic areas. By inhibiting GARFT, Pelitrexol disrupts purine synthesis, which can lead to the inhibition of cell growth and proliferation, particularly in cells with high turnover rates like cancer cells .

Safety and Hazards

Pelitrexol is not classified as a hazardous substance or mixture .

作用機序

Target of Action

Pelitrexol, also known as AG2037, is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . GARFT is a purine biosynthetic enzyme, playing a crucial role in the synthesis of purine nucleotides, which are essential components of DNA and RNA.

Mode of Action

It is known to inhibit mtorc1 by reducing the level of gtp-bound rheb , a mTORC1 obligate activator. This inhibition disrupts the normal functioning of the mTORC1 pathway, which plays a key role in cell growth, proliferation, and survival.

Biochemical Pathways

Pelitrexol affects the purine biosynthesis pathway by inhibiting the activity of GARFT . It also impacts the mTORC1 pathway, a central regulator of cell metabolism, growth, proliferation, and survival . The disruption of these pathways can lead to the inhibition of tumor growth and proliferation.

Result of Action

Pelitrexol has shown robust tumor growth suppression in preclinical models . By inhibiting key biochemical pathways, it disrupts the normal functioning of cancer cells, leading to their growth arrest and potentially inducing apoptosis.

特性

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPTIPQEVJERB-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196245
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelitrexol

CAS RN

446022-33-9
Record name Pelitrexol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelitrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELITREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelitrexol
Reactant of Route 2
Pelitrexol
Reactant of Route 3
Pelitrexol
Reactant of Route 4
Pelitrexol
Reactant of Route 5
Reactant of Route 5
Pelitrexol
Reactant of Route 6
Pelitrexol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。